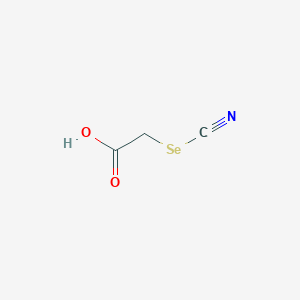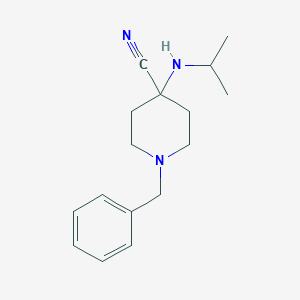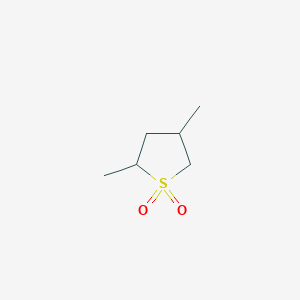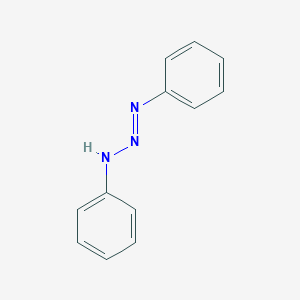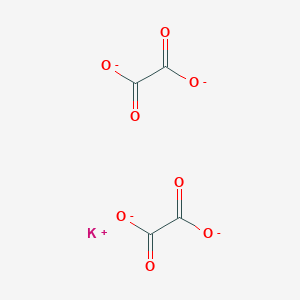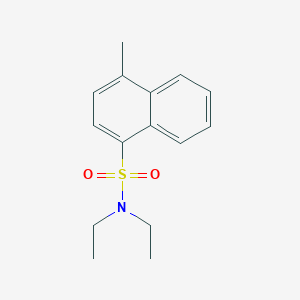
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NEDM and is a member of the sulfonamide family of compounds. NEDM has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of NEDM is not fully understood. However, it is thought that this compound may act as a competitive inhibitor of certain enzymes. This inhibition may lead to changes in cellular metabolism and function.
Biochemical And Physiological Effects
NEDM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NEDM can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that NEDM can reduce blood pressure and inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using NEDM in lab experiments is its versatility. This compound can be used in a wide range of applications, including biochemistry, pharmacology, and materials science. Additionally, the synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
However, there are also some limitations to using NEDM in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, the effects of NEDM on human health are not well-established, and more research is needed to fully understand the potential risks associated with this compound.
Future Directions
There are many potential future directions for research on NEDM. One area of research that could be explored is the development of new materials using NEDM. This compound has been shown to have unique properties that could be exploited in the development of new materials with specific properties.
Another area of research that could be explored is the use of NEDM in drug delivery. This compound has been shown to have potential as a drug delivery agent, and more research is needed to fully understand its potential in this area.
Finally, more research is needed to fully understand the mechanism of action of NEDM. This could lead to the development of new drugs and therapies that target specific enzymes and cellular pathways.
Synthesis Methods
The synthesis of NEDM involves the reaction of 1-naphthalenesulfonyl chloride with diethylamine and methyl magnesium bromide. This reaction results in the formation of NEDM as a white crystalline solid. The synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
Scientific Research Applications
NEDM has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NEDM has been used as a fluorescent probe for the detection of protein-protein interactions. In pharmacology, NEDM has been studied for its potential use as a drug delivery agent. In materials science, NEDM has been investigated for its potential use in the development of new materials with unique properties.
properties
CAS RN |
215610-69-8 |
|---|---|
Product Name |
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- |
Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-diethyl-4-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17,18)15-11-10-12(3)13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
InChI Key |
SAOQMHPXUUZCOV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



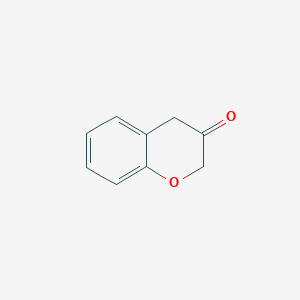
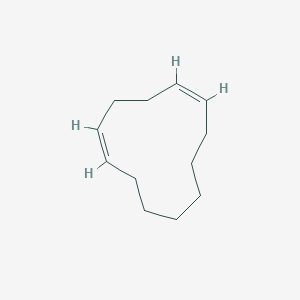
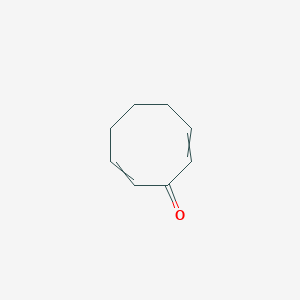
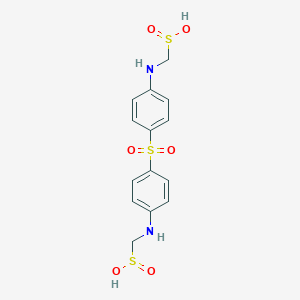
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
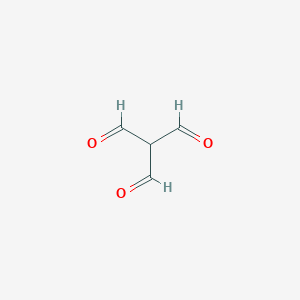
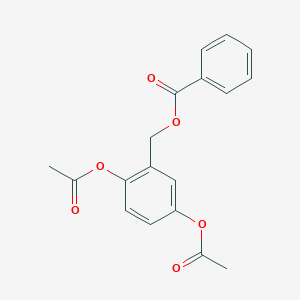
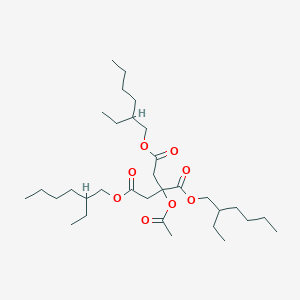
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
